molecular formula C14H19N3O4S2 B11440413 Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate

Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate

Cat. No.: B11440413
M. Wt: 357.5 g/mol
InChI Key: QOAFDNUHJAHCMR-UHFFFAOYSA-N
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Description

Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate is a complex organic compound that features a thiophene ring, a piperazine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives depending on the substituents used.

Mechanism of Action

The mechanism of action of Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine ring can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[2-(methoxycarbonyl)thiophen-3-yl]carbamothioyl}piperazine-1-carboxylate is unique due to its combination of a thiophene ring, a piperazine ring, and multiple functional groups. This unique structure provides it with distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H19N3O4S2

Molecular Weight

357.5 g/mol

IUPAC Name

ethyl 4-[(2-methoxycarbonylthiophen-3-yl)carbamothioyl]piperazine-1-carboxylate

InChI

InChI=1S/C14H19N3O4S2/c1-3-21-14(19)17-7-5-16(6-8-17)13(22)15-10-4-9-23-11(10)12(18)20-2/h4,9H,3,5-8H2,1-2H3,(H,15,22)

InChI Key

QOAFDNUHJAHCMR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=S)NC2=C(SC=C2)C(=O)OC

Origin of Product

United States

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